molecular formula C10H18BrNO4 B14019573 Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate

Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B14019573
M. Wt: 296.16 g/mol
InChI Key: FBGHOPPMAMIKCL-BQBZGAKWSA-N
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Description

Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral brominated amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound is structurally significant due to its stereochemical configuration (2R,3S) and the presence of a bromine atom at the β-position, which enhances its utility as a synthetic intermediate in peptide chemistry and stereoselective reactions. The Boc group provides stability during synthetic workflows, while the bromine atom serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C10H18BrNO4

Molecular Weight

296.16 g/mol

IUPAC Name

methyl (2R,3S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18BrNO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6-,7-/m0/s1

InChI Key

FBGHOPPMAMIKCL-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)Br

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Reduction reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and conditions typically involve polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, amines, or thiols.

    Deprotection: The major product is the free amine.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Could be used in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: May be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with biological targets through its amino and ester functionalities, potentially inhibiting enzymes or modulating receptor activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Comparison Highlights :

  • Substituent Differences : These analogs replace the bromine atom in the target compound with a piperidin-1-yl group, altering steric and electronic profiles.
  • Stereochemical Impact : The (2R,3S) configuration in the target compound contrasts with diastereomers like (2S,3S)-10b and (2R,3R)-10b, which exhibit distinct optical rotations (e.g., [α]²⁰D = +12.3° for (2R,3S)-10b vs. −9.8° for (2S,3S)-10b) .
  • Reactivity : The bromine in the target compound enables β-substitution reactions, whereas the piperidinyl group in analogs may participate in hydrogen bonding or act as a directing group.

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid ()

This compound (CAS 55780-90-0) shares the Boc-protected amine and (2R,3S) configuration but differs in backbone length (pentanoic acid vs. butanoate) and functional groups (carboxylic acid vs. methyl ester).

Comparison Highlights :

  • Backbone and Functionality: The pentanoic acid backbone increases hydrophilicity compared to the methyl ester in the target compound.
  • Applications : The carboxylic acid group in this compound may facilitate conjugation to resins or biomolecules, whereas the methyl ester in the target compound is more suited for lipophilic environments or ester hydrolysis .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic Acid ()

This analog (CAS 1977-33-9) replaces the bromine atom with a methoxy group, retaining the (2R,3S) configuration and Boc protection.

Comparison Highlights :

  • Substituent Effects : The methoxy group is electron-donating, reducing electrophilicity at the β-position compared to the bromine in the target compound.
  • Stability : Methoxy-substituted derivatives are less prone to nucleophilic substitution but may exhibit enhanced stability under acidic conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Optical Rotation ([α]²⁰D) Applications
This compound Not provided C₁₀H₁₇BrNO₄ Bromine, Boc, methyl ester Not reported Peptide synthesis, cross-coupling
Methyl (2R,3S)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate Not provided C₁₇H₃₀N₂O₄ Piperidinyl, Boc +12.3° (c 1.0, CHCl₃) Chiral ligand, organocatalysis
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ Carboxylic acid Not reported Bioconjugation, resin coupling
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid 1977-33-9 C₁₀H₁₉NO₅ Methoxy, Boc Not reported Stable intermediates, glycopeptides

Discussion of Key Findings

  • Bromine vs. Methoxy : The bromine atom in the target compound enhances electrophilicity, making it reactive in Suzuki or Heck couplings, whereas the methoxy group in CAS 1977-33-9 stabilizes the molecule but limits substitution reactivity .
  • Stereochemical Sensitivity: Diastereomers from demonstrate that minor stereochemical changes significantly alter optical activity, suggesting rigorous chiral control is critical for applications like asymmetric catalysis .
  • Backbone Length: The pentanoic acid derivative (CAS 55780-90-0) offers increased solubility in aqueous systems compared to the shorter butanoate backbone of the target compound .

Biological Activity

Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H16BrN2O4
  • Molecular Weight : 282.13 g/mol
  • CAS Number : 1219200-16-4
  • IUPAC Name : Methyl 3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the tert-butoxycarbonyl (Boc) group enhances its reactivity and selectivity towards specific enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain proteases involved in disease pathways, potentially making it useful in treating conditions like cancer or bacterial infections .
  • Cellular Uptake : The Boc group facilitates cellular uptake by protecting the amine from degradation, allowing for better bioavailability and prolonged action within biological systems .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting a potential role as an antibiotic agent .
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation markers in cellular models, which could be beneficial for inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that at concentrations of 50 μM, this compound inhibited the secretion of virulence factors in pathogenic bacteria, suggesting its potential as a therapeutic agent against infections caused by Gram-negative bacteria .
  • Animal Models :
    • In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential for treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionTargeting specific proteases

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